molecular formula C25H25N3O2S B6092086 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one

2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one

Cat. No.: B6092086
M. Wt: 431.6 g/mol
InChI Key: JYSZSQQCXBFFHG-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine.

    Piperazine Introduction: The intermediate product is then reacted with 4-phenylpiperazine under controlled conditions to introduce the piperazine ring.

    Thiophene Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the indole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine moieties may interact with neurotransmitter receptors, while the thiophene ring can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one: Similar structure but with a methyl group on the piperazine ring.

    2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperidin-1-yl)-3-thiophen-2-ylpropan-1-one: Similar structure but with a piperidine ring instead of piperazine.

    2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-furan-2-ylpropan-1-one: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole, piperazine, and thiophene moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-24(20-17-26-21-10-5-4-9-19(20)21)25(30)23(22-11-6-16-31-22)28-14-12-27(13-15-28)18-7-2-1-3-8-18/h1-11,16-17,23,25-26,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZSQQCXBFFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CS3)C(C(=O)C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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